N-(1-morpholin-4-yl-2-oxo-2-phenylethyl)thiophene-2-carboxamide
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Overview
Description
N-(1-morpholin-4-yl-2-oxo-2-phenylethyl)thiophene-2-carboxamide is a complex organic compound that features a morpholine ring, a phenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-morpholin-4-yl-2-oxo-2-phenylethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of thiophene-2-carboxylic acid with 1-(morpholin-4-yl)-2-oxo-2-phenylethylamine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-morpholin-4-yl-2-oxo-2-phenylethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
N-(1-morpholin-4-yl-2-oxo-2-phenylethyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-morpholin-4-yl-2-oxo-2-phenylethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Morpholin-4-yl-2-oxoethoxy)aniline
- 1-(4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl)ethanone
Uniqueness
N-(1-morpholin-4-yl-2-oxo-2-phenylethyl)thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H18N2O3S |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-(1-morpholin-4-yl-2-oxo-2-phenylethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C17H18N2O3S/c20-15(13-5-2-1-3-6-13)16(19-8-10-22-11-9-19)18-17(21)14-7-4-12-23-14/h1-7,12,16H,8-11H2,(H,18,21) |
InChI Key |
JCFIOQRTKLVPAV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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